molecular formula C20H25ClN2O3S B13422407 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-5-(2-(dimethylamino)ethyl)-3-hydroxy-2-(p-methoxyphenyl)-, monohydrochloride, (Z)- CAS No. 40601-99-8

1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-5-(2-(dimethylamino)ethyl)-3-hydroxy-2-(p-methoxyphenyl)-, monohydrochloride, (Z)-

Cat. No.: B13422407
CAS No.: 40601-99-8
M. Wt: 408.9 g/mol
InChI Key: XNQWAVFYFJXSHD-GRTNUQQKSA-N
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Description

1,5-Benzothiazepin-4(5H)-one,5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-,monohydrochloride, cis- (9CI) is a chemical compound known for its significant pharmacological activities. This compound is commonly referred to as diltiazem hydrochloride in the pharmaceutical industry. It is widely used as a calcium channel blocker, primarily for the treatment of cardiovascular diseases such as hypertension and angina .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Benzothiazepin-4(5H)-one,5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-,monohydrochloride, cis- involves several steps. One common method includes the N-alkylation of (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one with dimethylaminoethyl chloride in the presence of potassium carbonate in a toluene/water mixture. This reaction is facilitated by a phase-transfer catalyst. The final product is obtained by O-acetylation of the intermediate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of phase-transfer catalysts and solubilizing agents is crucial in optimizing the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1,5-Benzothiazepin-4(5H)-one,5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-,monohydrochloride, cis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    N-alkyl derivatives:

    Acetyl derivatives:

    Sulfoxides and sulfones: Formed by oxidation.

    Dihydro derivatives: Formed by reduction.

Scientific Research Applications

1,5-Benzothiazepin-4(5H)-one,5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-,monohydrochloride, cis- has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 1,5-Benzothiazepin-4(5H)-one,5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-,monohydrochloride, cis- involves the inhibition of calcium ion influx through L-type calcium channels. This inhibition leads to a decrease in intracellular calcium levels, resulting in the relaxation of vascular smooth muscles and a reduction in cardiac workload. The compound targets calcium channels in the heart and blood vessels, thereby exerting its antihypertensive and antianginal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Benzothiazepin-4(5H)-one,5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-,monohydrochloride, cis- is unique due to its benzothiazepine structure, which provides a distinct pharmacokinetic and pharmacodynamic profile compared to other calcium channel blockers. Its ability to modulate both vascular and cardiac calcium channels makes it particularly effective in treating cardiovascular conditions .

Properties

CAS No.

40601-99-8

Molecular Formula

C20H25ClN2O3S

Molecular Weight

408.9 g/mol

IUPAC Name

(2R,3R)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride

InChI

InChI=1S/C20H24N2O3S.ClH/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14;/h4-11,18-19,23H,12-13H2,1-3H3;1H/t18-,19+;/m0./s1

InChI Key

XNQWAVFYFJXSHD-GRTNUQQKSA-N

Isomeric SMILES

CN(C)CCN1C2=CC=CC=C2S[C@@H]([C@@H](C1=O)O)C3=CC=C(C=C3)OC.Cl

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC.Cl

Related CAS

402939-17-7

Origin of Product

United States

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